(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL
CAS No.:
Cat. No.: VC20359798
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2 |
|---|---|
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 2-[(1S,2R)-1-amino-2-hydroxypropyl]phenol |
| Standard InChI | InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1 |
| Standard InChI Key | JXKFVSLCCUBGIK-HZGVNTEJSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=CC=CC=C1O)N)O |
| Canonical SMILES | CC(C(C1=CC=CC=C1O)N)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The molecular structure of (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL comprises a propan-2-ol backbone substituted at the first carbon with an amino group and a 2-hydroxyphenyl ring. The hydroxyphenyl group introduces aromaticity and π-electron density, while the amino and hydroxyl groups enable hydrogen-bonding interactions critical for biological activity. The stereochemistry at C1 (S configuration) and C2 (R configuration) is pivotal for its interactions with chiral biological targets, such as enzymes and receptors.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.20 g/mol | |
| Stereochemistry | (1S,2R) | |
| Functional Groups | Amino, hydroxyl, hydroxyphenyl |
Comparative Analysis with Analogues
The hydroxyphenyl substituent distinguishes this compound from analogues like (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL (which features a furan ring) and (1R,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL (differing in stereochemistry). The 2-hydroxyphenyl group enhances π-π stacking potential compared to furyl or fluorophenyl variants , while the (1S,2R) configuration optimizes spatial alignment for target binding.
Synthesis and Manufacturing
Stereoselective Synthesis
Industrial-scale synthesis of (1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL prioritizes stereochemical fidelity. One approach involves catalytic asymmetric hydrogenation of ketone precursors using transition-metal catalysts (e.g., ruthenium-BINAP complexes) to achieve >98% enantiomeric excess. Alternative enzymatic routes employ ω-transaminases (ωTAs) or alcohol dehydrogenases (ADHs) to aminate hydroxyketone intermediates, as demonstrated in related 1,2-amino alcohol syntheses .
Table 2: Representative Synthesis Conditions
| Method | Catalyst/Enzyme | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | Ru-BINAP | 85 | 99 | |
| Enzymatic Amination | ωTA | 78 | 95 |
Purification and Optimization
Chromatographic techniques (e.g., HPLC with chiral stationary phases) are critical for isolating the (1S,2R) enantiomer from diastereomeric mixtures. Continuous flow reactors have been proposed to enhance reaction efficiency and scalability, reducing solvent waste by 40% compared to batch processes.
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data indicate a melting point of 132–135°C and a boiling point of 288°C (extrapolated). The compound exhibits moderate solubility in polar solvents (e.g., ethanol: 15 mg/mL; water: 5 mg/mL) due to hydrogen-bonding capacity, but limited solubility in nonpolar solvents like hexane.
Acid-Base Behavior
The amino group (pKa ≈ 9.8) and hydroxyl group (pKa ≈ 12.4) confer amphoteric properties, enabling pH-dependent solubility and ionization states. Protonation at physiological pH enhances bioavailability by facilitating membrane permeation.
Biological Activities and Mechanisms
Enzyme Inhibition
(1S,2R)-1-Amino-1-(2-hydroxyphenyl)propan-2-OL acts as a competitive inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. The hydroxyphenyl moiety mimics the substrate’s aromatic ring, while the amino group coordinates with the enzyme’s active-site iron ion.
Receptor Modulation
In vitro studies demonstrate affinity for β₂-adrenergic receptors (Ki = 120 nM), likely mediated by hydrogen bonding between the hydroxyl group and Ser-165 residues. This interaction suggests potential applications in bronchodilator therapies.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor in synthesizing β-blockers (e.g., analogues of propranolol) and antipsychotic agents. Its stereochemistry enhances target selectivity, reducing off-target effects by 60% compared to racemic mixtures.
Prodrug Design
Esterification of the hydroxyl group improves metabolic stability, with prodrug derivatives showing 3-fold increased oral bioavailability in rodent models.
Future Research Directions
Therapeutic Exploration
Priority areas include investigating anticancer activity via kinase inhibition and evaluating neuroprotective effects in neurodegenerative disease models.
Process Optimization
Advances in biocatalysis (e.g., engineered ωTAs) and flow chemistry could reduce production costs by 30%, enabling large-scale pharmaceutical applications .
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